molecular formula C15H28O B087835 2,6,10-Trimethylcyclododecanone CAS No. 13786-80-6

2,6,10-Trimethylcyclododecanone

Cat. No. B087835
CAS RN: 13786-80-6
M. Wt: 224.38 g/mol
InChI Key: HSQWMKJHYFHGPJ-UHFFFAOYSA-N
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Description

2,6,10-Trimethylcyclododecanone, also known as muscone, is a musk odorant that is commonly found in musk deer. It is widely used in the fragrance industry as a fixative and as a base note in perfumes. In recent years, there has been an increase in scientific research on the synthesis, mechanism of action, and physiological effects of muscone.

Mechanism Of Action

The mechanism of action of 2,6,10-Trimethylcyclododecanone is not fully understood, but it is believed to act as a ligand for odorant receptors in the olfactory system. Once bound to the receptor, it initiates a signal transduction cascade that leads to the perception of the musk odor.

Biochemical And Physiological Effects

Muscone has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

Muscone has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be readily obtained. However, its strong odor can be a limitation, as it can interfere with other experiments and can be difficult to remove from lab equipment.

Future Directions

There are several future directions for research on 2,6,10-Trimethylcyclododecanone. One area of interest is the development of 2,6,10-Trimethylcyclododecanone-based therapies for neurodegenerative diseases. Another area is the use of 2,6,10-Trimethylcyclododecanone as a biomarker for musk deer population studies and conservation efforts. Additionally, further research is needed to fully understand the mechanism of action of 2,6,10-Trimethylcyclododecanone and its potential applications in the fragrance industry.
Conclusion:
In conclusion, 2,6,10-Trimethylcyclododecanone is a musk odorant that has been extensively studied for its various applications in the scientific field. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Further research is needed to fully understand the potential applications of 2,6,10-Trimethylcyclododecanone in various fields.

Synthesis Methods

The synthesis of 2,6,10-Trimethylcyclododecanone can be achieved through various methods, including the oxidation of 2,6,10-Trimethylcyclododecanone precursors, such as tetralin or decalin, using oxidants such as chromium trioxide or potassium permanganate. Another method involves the reaction of cyclohexanone with acetone in the presence of sulfuric acid.

Scientific Research Applications

Muscone has been extensively studied for its various applications in the scientific field. It has been used as a model compound for studying the olfactory system and the mechanism of odorant perception. It has also been used as a biomarker for musk deer population studies and as a tool for identifying musk deer species.

properties

IUPAC Name

2,6,10-trimethylcyclododecan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O/c1-12-6-4-7-13(2)10-11-15(16)14(3)9-5-8-12/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQWMKJHYFHGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(CCC(=O)C(CCC1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929914
Record name 2,6,10-Trimethylcyclododecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,10-Trimethylcyclododecanone

CAS RN

13786-80-6
Record name 2,6,10-Trimethylcyclododecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13786-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,10-Trimethylcyclododecanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,10-Trimethylcyclododecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,10-trimethylcyclododecanone
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